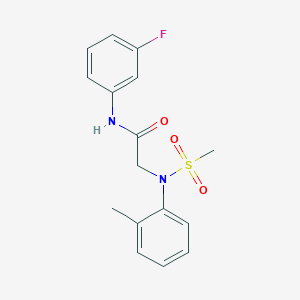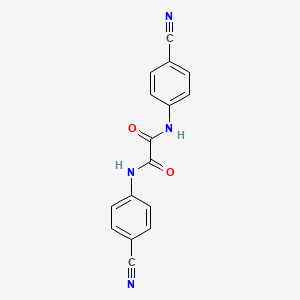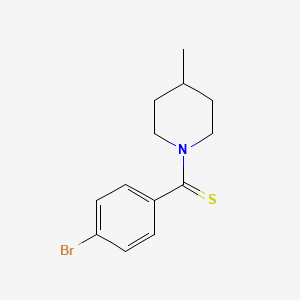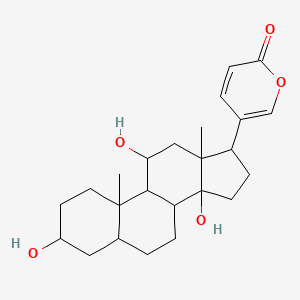
N-(3-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-フルオロフェニル)-N~2~-(2-メチルフェニル)-N~2~-(メチルスルホニル)グリシンアミドは、グリシンアミド類に属する有機化合物です。この化合物は、グリシンアミド骨格にフルオロフェニル基、メチルフェニル基、およびメチルスルホニル基が結合していることを特徴としています。
製法
合成経路と反応条件
N-(3-フルオロフェニル)-N~2~-(2-メチルフェニル)-N~2~-(メチルスルホニル)グリシンアミドの合成は、通常、3-フルオロアニリン、2-メチルアニリン、およびメチルスルホニルクロリドをグリシンと反応させることによって行われます。反応は、トリエチルアミンなどの塩基の存在下で、制御された条件下で行われ、目的の生成物の生成を促進します。 反応混合物は通常、室温またはわずかに高温で撹拌され、原料の完全な転換を保証します .
工業生産方法
工業的な設定では、N-(3-フルオロフェニル)-N~2~-(2-メチルフェニル)-N~2~-(メチルスルホニル)グリシンアミドの製造には、反応条件を最適化し、収率を高めるために、自動化された反応器や連続フローシステムが使用される場合があります。 高純度の原料と、再結晶やクロマトグラフィーなどの高度な精製技術を使用することで、さまざまな用途に適した高品質の製品が製造されます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves the reaction of 3-fluoroaniline, 2-methylaniline, and methylsulfonyl chloride with glycine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of a high-quality product suitable for various applications .
化学反応の分析
反応の種類
N-(3-フルオロフェニル)-N~2~-(2-メチルフェニル)-N~2~-(メチルスルホニル)グリシンアミドは、以下を含むいくつかの種類の化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
生成される主な生成物
酸化: 対応するカルボン酸またはケトンの生成。
還元: アミンまたはアルコールの生成。
科学的研究の応用
N-(3-フルオロフェニル)-N~2~-(2-メチルフェニル)-N~2~-(メチルスルホニル)グリシンアミドは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 潜在的な生物活性と酵素や受容体との相互作用について研究されています。
医学: 潜在的な治療効果と創薬におけるリード化合物として調査されています。
作用機序
N-(3-フルオロフェニル)-N~2~-(2-メチルフェニル)-N~2~-(メチルスルホニル)グリシンアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的の活性を調節し、さまざまな生化学的経路に影響を与える阻害剤または活性剤として作用する可能性があります。 正確なメカニズムは、特定の用途と研究されている生物系によって異なります .
類似化合物の比較
類似化合物
- N-(3-クロロフェニル)-N~2~-(2-メチルフェニル)-N~2~-(メチルスルホニル)グリシンアミド
- N-(3-ブロモフェニル)-N~2~-(2-メチルフェニル)-N~2~-(メチルスルホニル)グリシンアミド
- N-(3-ヨードフェニル)-N~2~-(2-メチルフェニル)-N~2~-(メチルスルホニル)グリシンアミド
独自性
N-(3-フルオロフェニル)-N~2~-(2-メチルフェニル)-N~2~-(メチルスルホニル)グリシンアミドは、フッ素原子の存在によりユニークであり、独特の電子特性を与え、化合物の反応性と生物学的標的との相互作用に影響を与えます。 これは、さまざまな研究用途のための貴重な化合物になります .
類似化合物との比較
Similar Compounds
- N-(3-chlorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- N-(3-bromophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- N-(3-iodophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N-(3-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for various research applications .
特性
分子式 |
C16H17FN2O3S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
N-(3-fluorophenyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-6-3-4-9-15(12)19(23(2,21)22)11-16(20)18-14-8-5-7-13(17)10-14/h3-10H,11H2,1-2H3,(H,18,20) |
InChIキー |
PIUAVCJTNCIGJD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime](/img/structure/B12457840.png)
![N-(3-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)-2-methylpropanamide](/img/structure/B12457843.png)

![Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate](/img/structure/B12457858.png)
![2-{[1-(4-chlorophenyl)-4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B12457860.png)

![2-(3-nitrophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12457878.png)
![5-(2,5-dichlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B12457880.png)
![4-{[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12457885.png)
![3-chloro-6-methoxy-N'-[(4-nitrophenyl)carbonyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B12457888.png)
![3,3-dimethyl-11-(3-nitrophenyl)-7-(phenylcarbonyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12457894.png)
![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pentanediamide](/img/structure/B12457908.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)alaninamide](/img/structure/B12457909.png)
